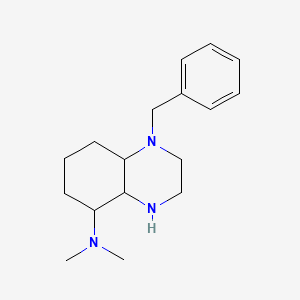
1-benzyl-N,N-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxalin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine is a complex organic compound with a unique structure that includes a quinoxaline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoxaline core, followed by the introduction of the benzyl and dimethylamine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline core or other functional groups.
Substitution: The benzyl and dimethylamine groups can be substituted with other groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine is studied for its potential as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for developing new treatments for various diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
作用機序
The mechanism of action of (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine include other quinoxaline derivatives with different substituents. These compounds share a common quinoxaline core but differ in their functional groups and overall structure.
Uniqueness
The uniqueness of (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
生物活性
1-benzyl-N,N-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxalin-5-amine is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The specific synthetic pathways can vary but generally include the formation of the quinoxaline core and subsequent benzylation and dimethylation processes.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Its activities can be categorized as follows:
Anticancer Activity
Recent studies indicate that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance:
- In vitro studies : Compounds similar to this compound have shown promising results against various tumor cell lines with IC50 values indicating effective inhibition .
- Mechanism : The proposed mechanism includes the induction of apoptosis in cancer cells and the inhibition of specific kinases involved in cancer progression.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Broad-spectrum activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure suggests potential interactions with bacterial cell wall synthesis pathways .
Neuroprotective Effects
There are indications that related compounds may exhibit neuroprotective effects:
- Studies on neurodegenerative diseases : Some quinoxaline derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Identified significant inhibitory effects on tumor cell lines; non-cytotoxic to normal cells (IC50 > 100 μg/mL). |
| Study 2 | Benzylating Agents | Explored mutagenic properties; related compounds showed potential in altering DNA structures leading to biological activity. |
| Study 3 | Mannich Bases | Highlighted diverse biological activities including anticancer and antimicrobial effects; structure-activity relationship analysis provided insights into effective modifications. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents : The presence of different substituents on the quinoxaline ring can enhance or reduce its activity against specific targets.
特性
分子式 |
C17H27N3 |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
1-benzyl-N,N-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxalin-5-amine |
InChI |
InChI=1S/C17H27N3/c1-19(2)15-9-6-10-16-17(15)18-11-12-20(16)13-14-7-4-3-5-8-14/h3-5,7-8,15-18H,6,9-13H2,1-2H3 |
InChIキー |
XWESEHYQUMTBRP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CCCC2C1NCCN2CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















